N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide
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Overview
Description
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide is a synthetic organic compound that features a piperidine ring, an acetyl group, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide typically involves the following steps:
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Formation of the Piperidine Intermediate: : The initial step involves the acetylation of piperidine to form 1-acetylpiperidine. This can be achieved by reacting piperidine with acetic anhydride under reflux conditions.
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Alkylation: : The next step is the alkylation of 1-acetylpiperidine with 2-chloroethylamine hydrochloride. This reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
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Formation of the Final Product: : The final step involves the reaction of the alkylated intermediate with chloroacetyl chloride in the presence of a base such as triethylamine. This step results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
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Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acid and amine derivatives.
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Oxidation and Reduction: : The piperidine ring and the acetyl group can be subjected to oxidation and reduction reactions, respectively, altering the oxidation state of the nitrogen atom or the carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioamides.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the piperidine ring or acetyl group.
Scientific Research Applications
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and pain management.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, particularly their interactions with neurotransmitter receptors.
Chemical Biology: It is employed in the development of chemical probes for studying protein-ligand interactions and enzyme activity.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to neurotransmitter receptors and modulate their activity. The chloroacetamide moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide can be compared with other piperidine derivatives, such as:
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide: This compound has a benzyl group instead of an acetyl group, which can affect its lipophilicity and binding affinity to receptors.
N-(1-phenylpiperidin-4-yl)-2-chloroacetamide: The phenyl group provides additional aromatic interactions, potentially enhancing its biological activity.
N-(1-methylpiperidin-4-yl)-2-chloroacetamide: The methyl group can influence the compound’s metabolic stability and pharmacokinetic properties.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial synthesis. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research and drug development.
Properties
CAS No. |
2408971-08-2 |
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Molecular Formula |
C11H19ClN2O2 |
Molecular Weight |
246.7 |
Purity |
95 |
Origin of Product |
United States |
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